4-Hydroxyhexanal

Catalog No.
S580674
CAS No.
109710-36-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyhexanal

CAS Number

109710-36-3

Product Name

4-Hydroxyhexanal

IUPAC Name

4-hydroxyhexanal

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-6(8)4-3-5-7/h5-6,8H,2-4H2,1H3

InChI Key

HAPLZPWSLJPZBM-UHFFFAOYSA-N

SMILES

CCC(CCC=O)O

Synonyms

4-hydroxyhexanal

Canonical SMILES

CCC(CCC=O)O

The exact mass of the compound 4-Hydroxyhexanal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hydroxyhexanal (4-HHE) is a highly reactive α,β-unsaturated aldehyde that serves as the definitive analytical standard and primary biomarker for the non-enzymatic peroxidation of n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) [1]. In laboratory workflows, it is utilized as a critical calibrant for LC-MS/MS and GC-MS platforms, as well as a target for specific Michael adduct immunoassays[2]. Unlike generic oxidative stress markers, 4-HHE possesses a distinct electrophilic profile that forms stable covalent adducts with nucleophilic amino acids (cysteine, histidine, lysine), making it an indispensable reagent for targeted lipidomics, metabolic disease modeling, and the development of pathway-specific diagnostic panels [3].

Research Fit

Research Workflow n-3 PUFA peroxidation studies
Selection Context C6 hydroxyalkenal electrophile reference
Use Context Analytical method development support

Procuring generic lipid peroxidation markers like malondialdehyde (MDA) or the closely related 4-hydroxynonenal (4-HNE) as substitutes for 4-HHE fundamentally compromises assay specificity. While 4-HNE is a widely used standard, it is exclusively derived from n-6 PUFAs (e.g., arachidonic acid) and cannot accurately quantify omega-3 specific oxidative stress[1]. Furthermore, 4-HHE and 4-HNE exhibit distinct reaction kinetics and target preferences when forming protein adducts; substituting 4-HHE with 4-HNE in immunoassay calibration or metabolic modeling leads to false-negative biomarker detection in early-stage pathologies, as 4-HNE fails to accumulate significantly in conditions where 4-HHE shows massive upregulation [2]. For laboratories mapping DHA/EPA degradation or validating n-3 specific antibodies, 4-HHE is strictly non-interchangeable[3].

Substitution Risk

Genotoxicity context HNE exhibits higher SCE induction; endpoint response may not transfer
Signaling direction HHE and HNE can produce opposite gene regulation outcomes
Oxidative origin HHE marks n-3 PUFA oxidation; HNE marks n-6, leading to source mismatch

Higher Sensitivity in Early Diagnosis

In the development of diagnostic assays for chronic kidney disease (CKD), 4-HHE demonstrates significantly higher sensitivity for early-stage detection compared to the industry-standard 4-HNE. Clinical quantification via GC-MS revealed that plasma 4-HHE concentrations increase 3.9-fold overall in CKD patients, with statistically significant elevations appearing as early as CKD Stage 3 [1]. In contrast, 4-HNE concentrations show no significant divergence from healthy baselines during early stages, only rising at CKD Stage 4-5 [1].

Evidence DimensionPlasma concentration increase in early-to-mid stage pathology (CKD Stage 3)
Target Compound Data4-HHE shows significant elevation (up to 4.5-fold higher by Stage 4-5)
Comparator Or Baseline4-HNE (No significant increase at Stage 3; p = 0.679 vs controls overall before late stages)
Quantified Difference4-HHE provides an early-stage differential signal that 4-HNE completely misses
ConditionsGC-MS quantification in human plasma across CKD stages

Procuring 4-HHE is essential for diagnostic developers aiming to create sensitive early-warning panels, as standard 4-HNE calibrants will fail to detect early pathological lipid peroxidation.

Genotoxicity threshold
Head-to-head
SCE induction: HHE 10 µM vs HNE 0.1 µM
Supports genotoxicity endpoint differentiation
Primary rat hepatocytes; 3-h treatment

Signal-to-Noise Superiority for Protein Adducts

When validating antibodies for protein carbonylation and oxidative stress, 4-HHE yields a 9.5-fold higher signal-to-noise ratio in specific disease models compared to 4-HNE. Immunoblotting of human plasma proteins demonstrated that 4-HHE Michael adducts were 9.5-fold higher in pathological samples (CKD) compared to healthy controls [1]. In the exact same cohort, 4-HNE protein adducts showed no statistically significant difference between patients and controls [1].

Evidence DimensionCovalent protein adduct accumulation in plasma
Target Compound Data4-HHE adducts increased 9.5-fold (1093 AU vs 115 AU)
Comparator Or Baseline4-HNE adducts (No significant difference between diseased and control)
Quantified Difference9.5-fold signal amplification for 4-HHE vs negligible differential for 4-HNE
ConditionsDot blot immunoblotting of human plasma proteins using specific anti-Michael adduct antibodies

Laboratories must select 4-HHE as the target antigen or calibrant when developing assays for systemic protein modification, as 4-HNE fails to provide a measurable differential in these matrices.

Neurotoxicity & metabolism
Head-to-head
LD50: 23 µM (HHE) vs 18 µM (HNE). ALDH5A oxidation 6.5-fold slower
Metabolic handling context differs; not a simple potency variant
Primary rat cortical neurons; mitochondrial assay

Precision in Insulin Resistance Modeling

For laboratories modeling obesity and insulin resistance, 4-HHE provides a sharper quantitative contrast than 4-HNE. In Zucker Diabetic Fatty (ZDF) rats, free plasma 4-HHE concentrations exhibited a 4-fold increase in obese subjects compared to lean controls [1]. Conversely, the standard comparator 4-HNE only demonstrated an 80% increase [1]. Furthermore, 4-HHE specifically correlates with blood glucose levels and directly impairs insulin-stimulated glucose uptake in L6 muscle cells [1].

Evidence DimensionPlasma concentration differential in obese vs lean metabolic models
Target Compound Data4-HHE increased 4-fold (400%)
Comparator Or Baseline4-HNE increased by only 80%
Quantified Difference4-HHE provides a 5x greater relative signal magnitude than 4-HNE in obesity models
ConditionsGC-MS measurement in lean vs obese Zucker Diabetic Fatty (ZDF) rats

Lipidomics researchers and toxicologists should procure 4-HHE over 4-HNE to ensure robust, high-contrast validation of n-3 PUFA-driven metabolic dysfunction models.

Formation specificity
Cross-study
Detected in 2/5 oils (n-3 rich); HNE in 5/5 oils
Supports n-3-specific oxidation marker context
Thermal processing 100–200 °C; LC-MS/MS

n-3 PUFA Pathway Specificity

In targeted lipidomics, distinguishing between dietary fat oxidation pathways requires absolute precursor specificity. 4-HHE is exclusively generated from the carbon-carbon cleavage of n-3 PUFAs (e.g., alpha-linolenic acid, EPA, DHA), whereas 4-HNE is strictly derived from n-6 PUFAs [1]. Utilizing 4-HHE as an analytical standard allows mass spectrometry workflows to isolate omega-3 specific oxidative stress from the general lipid peroxidation pool, a capability impossible with generic markers like MDA [1].

Evidence DimensionPrecursor origin and pathway specificity
Target Compound Data4-HHE (100% specific to n-3 PUFA peroxidation)
Comparator Or Baseline4-HNE (Specific to n-6 PUFAs) / MDA (Non-specific)
Quantified DifferenceComplete orthogonal specificity between 4-HHE and 4-HNE pathways
ConditionsLC-MS/MS or GC-MS pathway mapping of lipid hydroperoxide breakdown

Procurement of high-purity 4-HHE is a strict requirement for analytical workflows designed to evaluate the specific oxidative stability of omega-3 enriched formulations or biological samples.

Gene regulation direction
Head-to-head
HHE decreased lipogenic genes; HNE increased same pathways
Supports divergent signaling endpoint review
Human placental explants; 25–100 µM, 24 h

Omega-3 Lipidomics LC-MS/MS Calibration

Directly following its absolute pathway specificity (Section 3), 4-HHE is the mandatory analytical standard for mass spectrometry workflows quantifying DHA/EPA degradation in biological matrices or nutritional formulations, where n-6 markers (4-HNE) or generic markers (MDA) cannot be used [1].

Early-Stage Diagnostic Immunoassay Development

Leveraging its 9.5-fold higher adduct signal and early-stage elevation (Section 3), 4-HHE is the quantitatively validated target antigen and calibrant for developing novel ELISA or dot-blot diagnostics aimed at detecting early renal decline and systemic protein carbonylation [2].

In Vitro Insulin Resistance Modeling

Because 4-HHE shows a massive 4-fold upregulation in obese models and directly impairs glucose uptake (Section 3), it is the targeted reagent for inducing and studying n-3 PUFA-derived metabolic dysfunction and insulin resistance in L6 muscle cell assays[3].

Application Selection Guide

Application
Selection Property
Validation Focus
n-3 PUFA oxidation biomarker research
C6 hydroxyalkenal specific to n-3 pathways
Source-specific oxidative degradation profiling
n-3 vs. n-6 signaling decoupling
Divergent gene regulation vs. HNE
Endpoint response comparison in cell models
Bioanalytical method calibration support
Unlabeled reference for deuterated ISTD workflow
Recovery and matrix-effect assessment

XLogP3

0.3

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

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